

(+)-Pelletierine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Pelletierine

Cat. No.: B12707980

[Get Quote](#)

An In-depth Technical Guide to **(+)-Pelletierine**: Chemical Structure and Stereochemistry

Introduction

Pelletierine is a piperidine alkaloid originally isolated from the root bark of the pomegranate tree (*Punica granatum L.*).^{[1][2]} It is part of a family of related alkaloids, including isopelletierine and pseudopelletierine, known for their biological activities. Historically, pomegranate bark extracts containing these alkaloids have been used as a traditional anthelmintic to expel parasitic worms, particularly tapeworms.^{[1][3]} Pelletierine itself is a slightly colored, oily liquid that is soluble in alcohol, ether, and chloroform, and sparingly soluble in water.^{[1][4]} This document provides a detailed technical overview of the chemical structure, absolute stereochemistry, physicochemical properties, and relevant experimental protocols for **(+)-Pelletierine**, intended for researchers in medicinal chemistry, natural products, and drug development.

Chemical Structure and Stereochemistry

Molecular Structure

The chemical structure of pelletierine is 1-(piperidin-2-yl)propan-2-one. It consists of a saturated six-membered piperidine ring substituted at the 2-position with a propan-2-one (acetonyl) group.^[1] The molecule possesses a single stereocenter at the C2 position of the piperidine ring, where the side chain is attached.

Stereochemistry and Absolute Configuration

Due to the single chiral center, pelletierine exists as a pair of enantiomers. The naturally occurring, optically active form is (-)-pelletierine, which has been determined to have the (R) absolute configuration.^[5] Its counterpart, **(+)-pelletierine**, therefore possesses the (S) absolute configuration.^[6] The racemic mixture of the two enantiomers is known as (\pm)-pelletierine or isopelletierine.^[2] It is crucial to note that base-catalyzed racemization can occur during the isolation process, which can lead to the isolation of the optically inactive racemate instead of the pure enantiomer.^[2]

The IUPAC name for the dextrorotatory enantiomer is 1-[(2S)-piperidin-2-yl]propan-2-one.^[6]

Caption: Chemical structure of (+)-(S)-Pelletierine.

Physicochemical and Spectroscopic Data

Quantitative data for pelletierine is summarized below. Most available data pertains to the racemate (isopelletierine) or are computed properties.

Property	Value	Source
Identifiers		
IUPAC Name	1-[(2S)-piperidin-2-yl]propan-2-one	[6]
CAS Number	2858-67-5	[6]
Molecular Formula	C ₈ H ₁₅ NO	[1] [5] [6]
SMILES	CC(=O)C[C@H]1CCCCN1	[6]
InChIKey	JEIZLWNUBXHADF-QMMMGPOBSA-N	[6]
Molecular Properties		
Molecular Weight	141.21 g/mol	[1] [5] [6]
Monoisotopic Mass	141.115364102 Da	[5] [6]
XLogP3	0.4	[5] [6]
Polar Surface Area	29.1 Å ²	[5] [6]
Hydrogen Bond Donors	1	(Computed)
Hydrogen Bond Acceptors	2	(Computed)
Rotatable Bond Count	2	(Computed)
Physical Properties		
Boiling Point	195 °C (at 760 mmHg)	[1]
Density	0.988 g/cm ³ (at 20°C)	[1]
pKa (Strongest Basic)	9.86	(Computed)
Water Solubility	19 g/L (50 g/L)	(Computed) [1]
Spectroscopic Data		
¹ H NMR	Data for the related compound pseudopelletierine shows signals for bridgehead protons	[2]

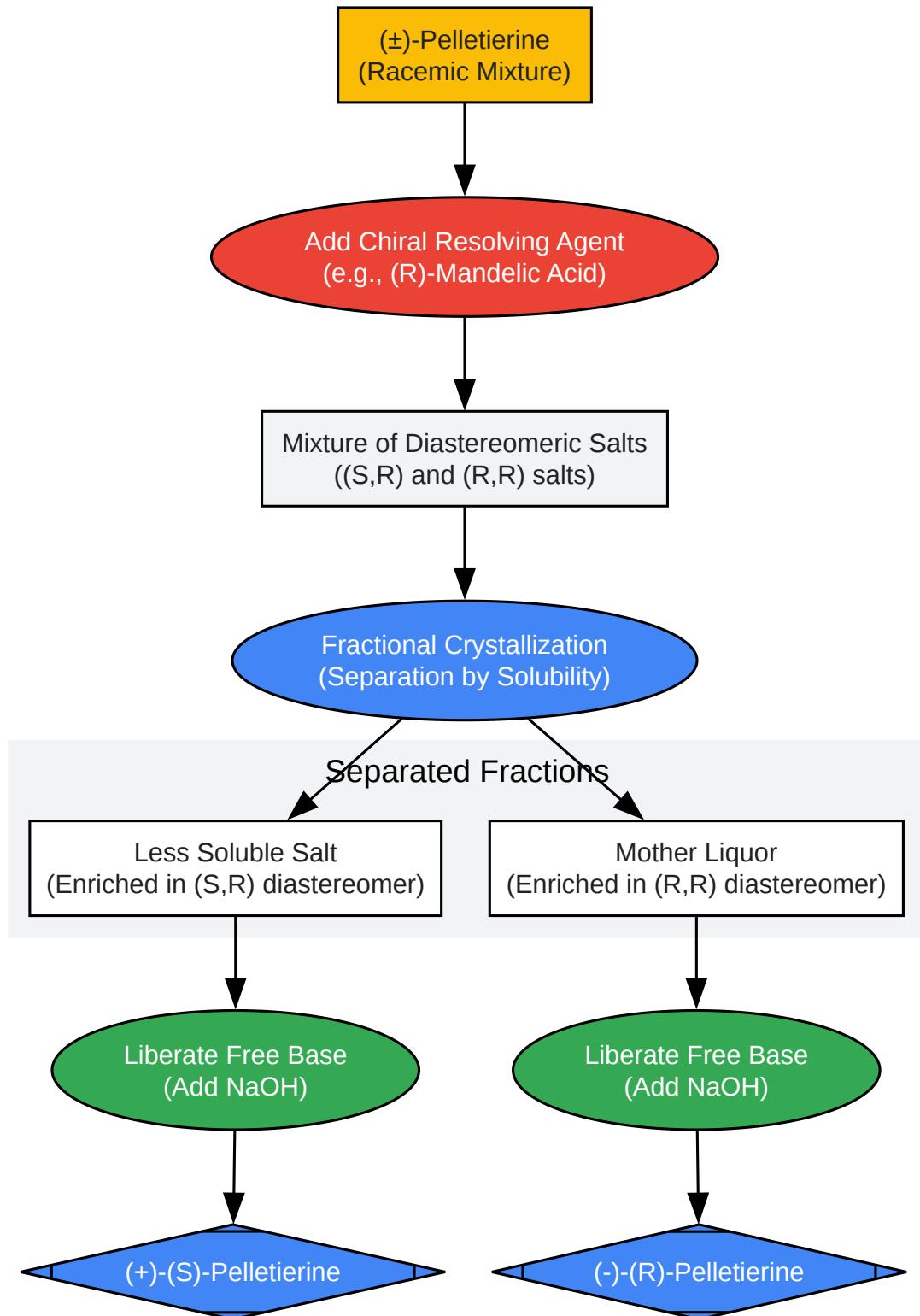
(δ H = 3.36), N-methyl group
(δ H = 2.67), and various
methylene protons. Specific
data for (+)-pelletierine is not
detailed in the provided search
results.

¹³C NMR

No specific data for (+)-
pelletierine is readily available.

Experimental Protocols

The preparation of enantiomerically pure **(+)-Pelletierine** typically involves the resolution of the racemic mixture, isopelletierine. Asymmetric synthesis is also a viable route.

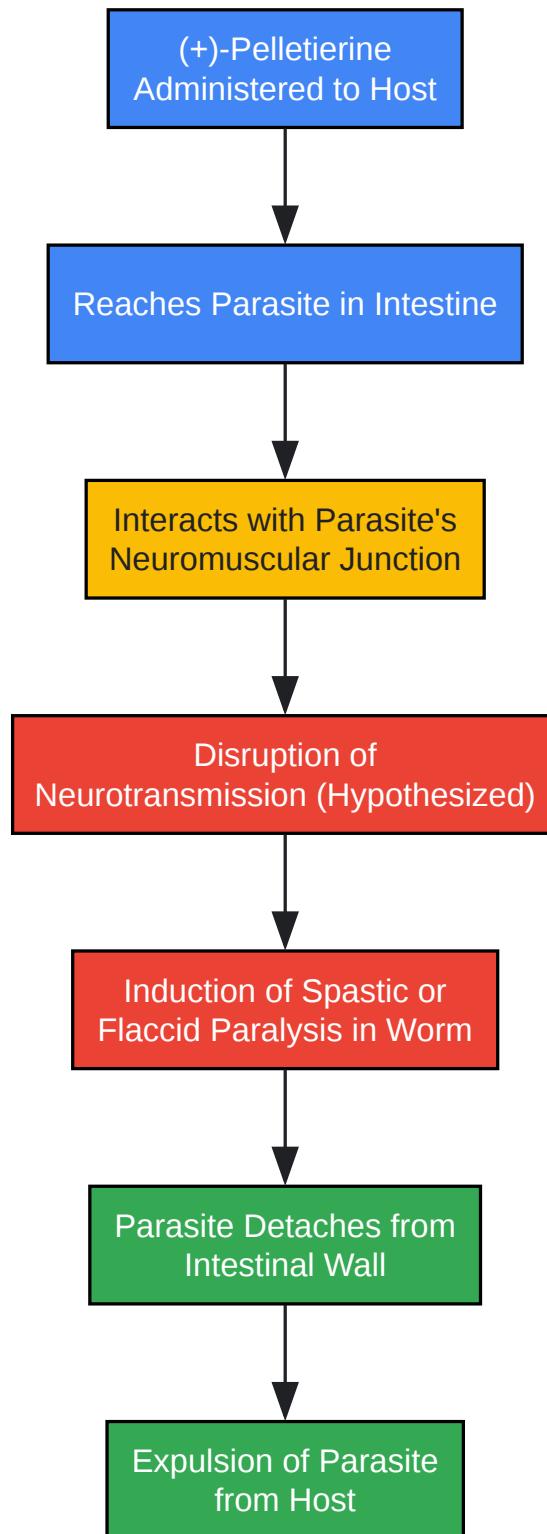

Chiral Resolution of Racemic **(\pm)-Pelletierine** via Diastereomeric Salt Formation

This protocol is a generalized method based on the classical resolution technique for amines using a chiral acid.^{[7][8]} The separation relies on the differential solubility of the resulting diastereomeric salts.^[8] Optically active acids such as (+)-tartaric acid, (-)-mandelic acid, or enantiomeric 6,6'-dinitrobiphenyl-2,2'-dicarboxylic acids have been used for resolving piperidine alkaloids.^{[7][9]}

Methodology:

- Salt Formation: Dissolve racemic (\pm) -pelletierine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-mandelic acid) in the same solvent.
- Crystallization: Combine the two solutions. The diastereomeric salts—(S)-pelletierine-(R)-mandelic acid and (R)-pelletierine-(R)-mandelic acid—will form. Due to their different physical properties, one salt will be less soluble and will preferentially crystallize out of the solution upon standing or cooling.
- Isolation: Collect the crystalline precipitate by filtration. This solid is enriched in one diastereomer. The mother liquor will be enriched in the other, more soluble diastereomer.

- Purification: The optical purity of the crystalline salt can be improved by recrystallization from a suitable solvent.
- Liberation of the Free Base: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH or Na₂CO₃) to deprotonate the pelletierine amine, making it insoluble in water.
- Extraction: Extract the liberated enantiomerically pure (+)-(S)-pelletierine using an organic solvent like diethyl ether or dichloromethane.
- Final Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified **(+)-Pelletierine**. The other enantiomer can be recovered from the mother liquor from step 3 by a similar process.


Workflow for Chiral Resolution of (\pm) -Pelletierine[Click to download full resolution via product page](#)**Caption:** Workflow for chiral resolution of (\pm) -Pelletierine.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of pelletierine is its anthelmintic effect, specifically against cestodes (tapeworms).^{[1][10]} It is highly toxic to these parasites.^[3]

While the precise molecular signaling pathway has not been fully elucidated, the mechanism of action is understood to be the induction of muscular paralysis in the worm. Pelletierine acts as a neuromuscular toxin, causing a spastic or flaccid paralysis that forces the parasite to detach from the host's intestinal wall.^[3] Once detached, the worm can be expelled from the host's body by normal peristaltic action. This mechanism is common among piperidine alkaloids and suggests an interaction with neurotransmitter receptors at the parasite's neuromuscular junction, although the specific receptor targets are not definitively identified.

Proposed Anthelmintic Mechanism of (+)-Pelletierine

[Click to download full resolution via product page](#)

Caption: Proposed anthelmintic mechanism of **(+)-Pelletierine**.

Conclusion

(+)-Pelletierine is the (S)-enantiomer of the piperidine alkaloid 1-(piperidin-2-yl)propan-2-one. Its chemical properties and stereochemistry are critical to its biological function as a potent anthelmintic agent. While detailed spectroscopic data for the pure enantiomer is limited, its physicochemical properties are well-characterized through computational methods. The preparation of enantiomerically pure **(+)-Pelletierine** is achievable through established methods of chiral resolution. Its mechanism of action, centered on the neuromuscular paralysis of parasites, presents a foundation for further investigation into novel antiparasitic agents and for exploring its potential in other areas of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pelletierine [drugfuture.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. prezi.com [prezi.com]
- 4. pelletierine | 4396-01-4 [chemicalbook.com]
- 5. Pelletierine | C8H15NO | CID 3034881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pelletierine, (+)- | C8H15NO | CID 10313185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Showing Compound Pelletierine (FDB002166) - FooDB [foodb.ca]
- To cite this document: BenchChem. [(+)-Pelletierine chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12707980#pelletierine-chemical-structure-and-stereochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com